molecular formula C18H12N2O2S2 B11557992 [(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid

[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid

Cat. No.: B11557992
M. Wt: 352.4 g/mol
InChI Key: WKFMVHDIGGPGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID is a complex organic compound that features a pyridine ring substituted with cyano, phenyl, and thiophene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-cyano-4-phenyl-6-(thiophen-2-yl)pyridine with thioglycolic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl and thiophene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID involves its interaction with cellular targets to induce apoptosis. The compound has been shown to cause chromatin condensation and fragmentation in cancer cells, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID is unique due to its combination of cyano, phenyl, and thiophene groups, which contribute to its distinct chemical reactivity and potential biological activity. The presence of these groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C18H12N2O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-cyano-4-phenyl-6-thiophen-2-ylpyridin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C18H12N2O2S2/c19-10-14-13(12-5-2-1-3-6-12)9-15(16-7-4-8-23-16)20-18(14)24-11-17(21)22/h1-9H,11H2,(H,21,22)

InChI Key

WKFMVHDIGGPGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.